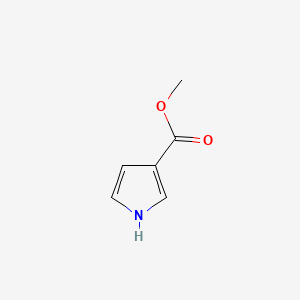

methyl 1H-pyrrole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6(8)5-2-3-7-4-5/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBNVSIQCFHAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494192 | |

| Record name | Methyl 1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2703-17-5 | |

| Record name | Methyl 1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1H-pyrrole-3-carboxylate: Synthesis, Properties, and Reactivity

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a foundational five-membered aromatic heterocycle that is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery.[2] Molecules incorporating the pyrrole core exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] Among the myriad of pyrrole derivatives, methyl 1H-pyrrole-3-carboxylate stands out as a key building block in organic synthesis. Its strategic placement of a carboxylate group on the pyrrole ring offers a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and synthesis.

Core Chemical Properties

The essential chemical identifiers and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 2703-17-5 | [5] |

| Molecular Formula | C₆H₇NO₂ | [5] |

| Molecular Weight | 125.13 g/mol | [5] |

| Melting Point | 85-89 °C | [5] |

| Boiling Point | 284 °C | |

| Appearance | Off-white to light yellow solid | |

| Solubility | Slightly soluble in water. |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Below is a detailed analysis of its characteristic spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. For a related compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the aromatic protons on the pyrrole ring appear as doublets at 6.61 ppm and 6.46 ppm.[6] The methyl group protons typically resonate as a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing insights into the carbon framework. In a substituted methyl pyrrole-3-carboxylate derivative, the signal for the methyl group carbon is observed around 30.05 ppm, while the signals for the pyrrole ring carbons appear in the aromatic region between 109.42 ppm and 132.75 ppm.[6]

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a pyrrole derivative with a carboxylic acid and an amide group shows a characteristic N-H stretching band at 3289 cm⁻¹, a broad O-H stretching band from 2587–3065 cm⁻¹, and a strong amide C=O stretching vibration at 1670 cm⁻¹.[6] For this compound, one would expect to see a characteristic N-H stretch, C-H stretches for the aromatic ring and the methyl group, and a strong C=O stretch for the ester functionality.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (125.13 g/mol ).

Synthesis of this compound

The synthesis of the pyrrole ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to this important heterocycle.

Classical and Modern Synthetic Approaches

Several powerful synthetic methodologies can be employed for the construction of the pyrrole nucleus, each offering distinct advantages in terms of substrate scope and reaction conditions.

-

Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions to furnish substituted pyrroles.[7] Its enduring utility lies in its operational simplicity and the ready availability of starting materials.[7]

-

Barton-Zard Reaction: This reaction provides a convergent route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions.[6] It is particularly valuable for accessing pyrroles with substitution at the 3 and 4 positions.[8]

-

Van Leusen Pyrrole Synthesis: This [3+2] cycloaddition reaction between a tosylmethyl isocyanide (TosMIC) and a Michael acceptor is a highly efficient method for constructing the pyrrole ring.[9]

The logical flow for a typical Paal-Knorr synthesis is depicted in the following workflow diagram.

Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis via Fischer Esterification

A straightforward and common method for the preparation of this compound is the Fischer esterification of the corresponding carboxylic acid.

Objective: To synthesize this compound from 1H-pyrrole-3-carboxylic acid and methanol.

Materials:

-

1H-pyrrole-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1H-pyrrole-3-carboxylic acid in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Mechanistic Insights

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the substituents on the ring.

Electrophilic Aromatic Substitution

The ester group at the 3-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, reactions can still occur, typically at the C5 position, which is the most electron-rich position in the deactivated ring.

-

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring. The reaction proceeds via the formation of an acylium ion, which then acts as the electrophile. A stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride, is typically required.

The mechanism for the Friedel-Crafts acylation is illustrated below.

Caption: Mechanism of Friedel-Crafts acylation on a pyrrole ring.

-

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic rings, including pyrroles, using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[10]

-

Mannich Reaction: This reaction introduces an aminomethyl group onto the pyrrole ring and is typically carried out with formaldehyde and a secondary amine.[11]

N-Alkylation

The nitrogen atom of the pyrrole ring can be alkylated under basic conditions. The use of a strong base, such as sodium hydride, is often necessary to deprotonate the pyrrole nitrogen, followed by the addition of an alkyl halide.[12]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound can serve as excellent substrates in these transformations.

-

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. It is a versatile method for the synthesis of biaryl compounds.

-

Heck Reaction: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[13]

Applications in Drug Development and Materials Science

The this compound scaffold is a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. Its derivatives have been investigated for their potential as:

-

Anticancer Agents: The pyrrole ring is a key component of several anticancer drugs.

-

Antibacterial and Antifungal Agents: Pyrrole-containing compounds have shown promising activity against various microbial pathogens.[3]

-

Conducting Polymers: Polypyrroles are a class of conducting polymers with applications in electronics and sensors.

Safety and Handling

This compound is an irritant to the skin and eyes. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its rich chemistry and the biological significance of the pyrrole scaffold make it a compound of great interest to researchers in academia and industry. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of novel therapeutics and advanced materials.

References

-

Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem. Accessed January 11, 2026. Link

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Accessed January 11, 2026. Link

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. ResearchGate. Accessed January 11, 2026. Link

-

The Barton-Zard Synthesis: A Comprehensive Guide to 3,4-Disubstituted Pyrroles. Benchchem. Accessed January 11, 2026. Link

-

Use of the Diels-Alder Adduct of Pyrrole in Organic Synthesis. Formal Racemic Synthesis of Tamiflu. PubMed. Accessed January 11, 2026. Link

-

Supporting Information. Accessed January 11, 2026. Link

-

Experiment 1: Friedel-Crafts Acylation. University of Michigan. Accessed January 11, 2026. Link

-

Pyrrole as a dienophile in intramolecular inverse electron-demand Diels-Alder reactions with 1,2,4-triazines. ACS Publications. Accessed January 11, 2026. Link

-

This compound | C6H7NO2 | CID 12361759. PubChem. Accessed January 11, 2026. Link

-

Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044. PubChem. Accessed January 11, 2026. Link

-

2703-17-5|this compound|BLD Pharm. BLD Pharm. Accessed January 11, 2026. Link

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Accessed January 11, 2026. Link

-

Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem. Accessed January 11, 2026. Link

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Accessed January 11, 2026. Link

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Accessed January 11, 2026. Link

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Accessed January 11, 2026. Link

-

Scheme 2. N-Alkylation of Pyrrole a. ResearchGate. Accessed January 11, 2026. Link

-

This compound 97 2703-17-5. Sigma-Aldrich. Accessed January 11, 2026. Link

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Accessed January 11, 2026. Link

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Accessed January 11, 2026. Link

-

¹³C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Accessed January 11, 2026. Link

-

1-Methylpyrrole(96-54-8) 13C NMR spectrum. ChemicalBook. Accessed January 11, 2026. Link

-

¹H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Accessed January 11, 2026. Link

-

Pyrrole-The Mannich Reaction Overview. ChemTube3D. Accessed January 11, 2026. Link

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Accessed January 11, 2026. Link

-

Friedel Crafts Acylation. Scribd. Accessed January 11, 2026. Link

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed January 11, 2026. Link

-

MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Accessed January 11, 2026. Link

-

Pyrrole-2-carboxylic acid(634-97-9)IR1. ChemicalBook. Accessed January 11, 2026. Link

-

Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate. Accessed January 11, 2026. Link

-

Vilsmeier-Haack Reaction. Chemistry Steps. Accessed January 11, 2026. Link

-

Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem. Accessed January 11, 2026. Link

-

Vilsmeier–Haack reaction. Wikipedia. Accessed January 11, 2026. Link

-

Mannich Reaction. Organic Chemistry Portal. Accessed January 11, 2026. Link

-

Heck reaction. Wikipedia. Accessed January 11, 2026. Link

-

Friedel–Crafts Acylation. Sigma-Aldrich. Accessed January 11, 2026. Link

-

METHYL PYRROLE-1-CARBOXYLATE(4277-63-8)IR. ChemicalBook. Accessed January 11, 2026. Link

-

Methyl-3-pyrroline-1-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 11, 2026. Link

-

1-methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 10154054. PubChem. Accessed January 11, 2026. Link

-

Please suggest best process for N-methyl pyrrole synthesis ?. ResearchGate. Accessed January 11, 2026. Link

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. Accessed January 11, 2026. Link

-

1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses. Accessed January 11, 2026. Link

-

Suzuki Coupling. Organic Chemistry Portal. Accessed January 11, 2026. Link

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 11, 2026. Link

-

Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Accessed January 11, 2026. Link

Sources

- 1. 1H-Pyrrole, 3-methyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Pyrrole-3-carboxylic acid, 5-Methyl-, Methyl ester(40611-76-5) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C6H7NO2 | CID 12361759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 2703-17-5 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. Intramolecular Diels–Alder chemistry of pyrroles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. adichemistry.com [adichemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Mannich reaction of pyrrole [quimicaorganica.org]

A Comprehensive Technical Guide to Methyl 1H-pyrrole-3-carboxylate: Properties, Protocols, and Applications

This guide offers an in-depth exploration of methyl 1H-pyrrole-3-carboxylate, a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to provide a holistic understanding of the molecule's character, behavior, and practical utility. We will delve into its core physicochemical properties, spectroscopic signature, and established experimental protocols, all grounded in authoritative references to ensure scientific integrity.

The pyrrole scaffold is a cornerstone in numerous natural products and pharmaceuticals, lauded for its diverse biological activities.[1][2] this compound serves as a versatile and strategically important building block, enabling the synthesis of more complex molecular architectures.[3] Its unique electronic and structural features dictate its reactivity and make it an object of significant interest in the development of novel therapeutic agents.[4][5]

Molecular Structure and Core Identifiers

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. This compound is an aromatic heterocyclic compound characterized by a five-membered pyrrole ring substituted with a methyl ester group at the C3 position.

Caption: Molecular Structure of this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 2703-17-5 | [3][6] |

| Molecular Formula | C₆H₇NO₂ | [6][7][8] |

| Molecular Weight | 125.13 g/mol | [6][7][9] |

| InChI | 1S/C6H7NO2/c1-9-6(8)5-2-3-7-4-5/h2-4,7H,1H3 | [3] |

| InChIKey | WLBNVSIQCFHAQB-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC(=O)C1=CNC=C1 | [3][8] |

| Synonyms | Methyl 3-pyrrolecarboxylate, 1H-Pyrrole-3-carboxylic acid methyl ester | [6] |

Physicochemical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental settings. This compound is typically an off-white to light yellow solid at room temperature.[3]

| Property | Value | Source(s) |

| Form | Solid | [3] |

| Color | Off-white to light yellow | [3] |

| Melting Point | 85-89 °C | [3] |

| Boiling Point | 284 °C | [3] |

| Density | 1.184 g/cm³ | [3] |

| Water Solubility | Slightly soluble | [3] |

| pKa | 15.42 ± 0.50 (Predicted) | [3] |

| Flash Point | 126 °C | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While raw spectra are instrument-dependent, the expected characteristic signals for this compound provide a reliable reference for identification.

-

¹H NMR Spectroscopy : In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the N-H proton, and the methyl ester protons. The aromatic protons on the pyrrole ring will appear as multiplets or distinct doublets of doublets, while the N-H proton will be a broad singlet, and the methyl group will be a sharp singlet at approximately 3.7-3.8 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will have the highest chemical shift (typically >160 ppm), followed by the carbons of the aromatic pyrrole ring, and finally the methyl carbon of the ester group at the lowest chemical shift.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.[10] Characteristic absorption bands include a prominent N-H stretching vibration around 3300-3400 cm⁻¹, a strong C=O stretching vibration from the ester group around 1700 cm⁻¹, and various C-H and C-N stretching and bending vibrations.[10]

-

Mass Spectrometry (MS) : In a mass spectrum, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 125).[11] Further fragmentation patterns can provide additional structural confirmation.

Authoritative spectral data can often be found in chemical supplier databases and specialized spectroscopic libraries.[12][13][14]

Experimental Protocols: Synthesis and Purification

A reliable and reproducible synthesis is paramount for obtaining high-quality material for research. This compound is commonly synthesized via the esterification of its corresponding carboxylic acid.

Protocol: Fischer Esterification of 1H-Pyrrole-3-carboxylic Acid

This protocol describes a standard acid-catalyzed esterification. The causality is clear: the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reactant), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid, ~5 mol%).[3]

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. The product, being less polar than the starting carboxylic acid, will preferentially partition into the organic layer.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: General workflow for the synthesis and purification of the title compound.

Purification: Silica Gel Column Chromatography

The crude product often requires purification to remove unreacted starting materials and byproducts. Column chromatography is the standard method.

-

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

-

Method: The crude solid is dissolved in a minimum amount of solvent and loaded onto a silica gel column. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate), is passed through the column.[3][15] The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. Fractions are collected and analyzed by TLC to identify those containing the pure compound.

Reactivity, Stability, and Safety

Reactivity Profile

The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution, typically at the C2 or C5 positions, which are more activated than C3 and C4. For instance, bromination using N-bromosuccinimide (NBS) has been shown to yield Methyl 5-bromo-1H-pyrrole-3-carboxylate, demonstrating the ring's susceptibility to electrophiles.[3] The ester functional group can participate in hydrolysis (saponification) under basic conditions to revert to the carboxylic acid, or undergo transesterification or amidation reactions.

Stability and Storage

This compound is a stable solid but should be stored under an inert atmosphere as pyrrole-containing compounds can be sensitive to air and light over time.[3] Standard storage in a well-sealed container at room temperature is generally sufficient for maintaining its integrity.[3][7]

Safety and Handling

According to GHS classifications, this compound is an irritant.[6]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautions: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[16] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16][17]

Conclusion

This compound is a foundational building block in organic and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and valuable intermediate. A thorough understanding of its properties, handling requirements, and reactivity is essential for any researcher aiming to leverage this versatile molecule in the synthesis of novel compounds with potential therapeutic applications.

References

-

This compound | C6H7NO2 | CID 12361759 - PubChem. [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI. [Link]

-

Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC - NIH. [Link]

-

1-methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 10154054 - PubChem. [Link]

-

MSDS of 5-methyl-1H-pyrrole-3-carboxylic acid - Capot Chemical. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. [Link]

-

Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem. [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI. [Link]

-

Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed. [Link]

-

Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... - ResearchGate. [Link]

-

1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester - PubChem. [Link]

-

1 H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. scitechnol.com [scitechnol.com]

- 3. This compound CAS#: 2703-17-5 [m.chemicalbook.com]

- 4. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C6H7NO2 | CID 12361759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 1-methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 10154054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid | MDPI [mdpi.com]

- 11. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | C8H11NO2 | CID 142936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2703-17-5|this compound|BLD Pharm [bldpharm.com]

- 13. 3168-85-2|Methyl 2-methyl-1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]

- 14. METHYL PYRROLE-1-CARBOXYLATE(4277-63-8)IR [m.chemicalbook.com]

- 15. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Methyl 1H-pyrrole-3-carboxylate

This guide provides a detailed exploration of methyl 1H-pyrrole-3-carboxylate, a key heterocyclic scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. We will dissect its molecular architecture, delve into the nuances of its chemical bonding, and provide practical insights into its synthesis and reactivity. This document moves beyond a simple recitation of facts to explain the causal relationships that govern the molecule's properties and utility.

Introduction: The Significance of the Pyrrole-3-carboxylate Scaffold

Pyrrole, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] Its unique electronic properties allow for tight binding to biological targets, influencing everything from blood pressure to infectious disease.[1] this compound serves as a crucial building block in the synthesis of more complex molecules. The strategic placement of the electron-withdrawing methyl carboxylate group at the C3 position profoundly influences the ring's reactivity and electronic distribution, making a thorough understanding of its structure and bonding essential for its effective application in drug design and synthetic chemistry.

Molecular Structure and Stereochemistry

The fundamental identity of this compound is defined by its chemical formula, C₆H₇NO₂, and a molecular weight of 125.13 g/mol .[2] Its structure consists of a planar, five-membered pyrrole ring attached to a methyl ester group at the C3 position.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₆H₇NO₂ | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| SMILES | COC(=O)C1=CNC=C1 | [2] |

| InChI Key | WLBNVSIQCFHAQB-UHFFFAOYSA-N | [2] |

| CAS Number | 2703-17-5 | [2] |

| Hydrogen Bond Donors | 1 (from N-H) | [2] |

| Hydrogen Bond Acceptors | 2 (from C=O and O-CH₃) | [2] |

Crystallographic Insights and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, a detailed analysis of the closely related methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate provides invaluable insights into the expected solid-state behavior.[3] X-ray diffraction data for this analog reveals a monoclinic crystal system where intermolecular forces dictate the packing arrangement.

Key interactions observed include:

-

N-H···O Hydrogen Bonding: The pyrrole N-H group acts as a hydrogen bond donor, forming strong hydrogen bonds with the carbonyl oxygen (C=O) of an adjacent molecule.[3] This is a primary organizing force in the crystal lattice, leading to the formation of chains.

-

π–π Stacking: The planar, aromatic pyrrole rings stack upon one another, with a centroid-centroid separation of approximately 3.84 Å.[3] These interactions are crucial for stabilizing the crystal structure in a three-dimensional network.

The diagram below illustrates the fundamental hydrogen bonding motif that is central to the supramolecular assembly of these pyrrole derivatives.

This predictable hydrogen bonding is a critical consideration in drug development for crystal engineering and controlling the solid-state properties of active pharmaceutical ingredients (APIs).

The Nature of Aromaticity and Chemical Bonding

The pyrrole ring is aromatic, adhering to Hückel's rule with 6 π-electrons delocalized across the five-membered ring. This electron system is formed from the four p-orbitals of the carbon atoms and the lone pair of electrons from the nitrogen atom, which resides in a p-orbital.

Resonance and Electron Distribution

The aromaticity of pyrrole results in a delocalized electron cloud that makes the ring carbons electron-rich and more reactive towards electrophiles than benzene.[4] Resonance structures show a partial positive charge on the nitrogen atom and partial negative charges on the ring carbons, particularly at the C2 and C5 positions.

However, the presence of the electron-withdrawing methyl carboxylate group at the C3 position significantly modulates this electron distribution. It deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole by pulling electron density away from the aromatic system through both inductive and resonance effects.

Molecular Orbital (MO) and Frontier Orbital Analysis

Computational studies using Density Functional Theory (DFT) on related pyrrole carboxylic acids provide a quantitative picture of the electronic structure.[5][6] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

-

HOMO: The HOMO is primarily localized over the C2, C5, and nitrogen atoms of the pyrrole ring. This indicates that these are the most nucleophilic sites, prone to attack by electrophiles.

-

LUMO: The LUMO is predominantly distributed over the electron-withdrawing carboxylate group and the C3/C4 positions of the ring. This region represents the most electrophilic part of the molecule, susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and stability.[7] A smaller gap suggests higher reactivity. For pyrrole derivatives, this gap is influenced by substituents that can either raise the HOMO energy (electron-donating groups) or lower the LUMO energy (electron-withdrawing groups), thereby fine-tuning the molecule's reactivity profile.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive fingerprint for the molecule's structure. While a complete, published dataset for the title compound is elusive, the expected spectral features can be confidently predicted based on established principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyrrole ring, the N-H proton, and the methyl ester protons. The N-H proton typically appears as a broad singlet at high chemical shift (> 8.0 ppm). The three ring protons (H2, H4, H5) will appear as multiplets, with their specific chemical shifts and coupling constants determined by their electronic environment. The methyl protons of the ester group will be a sharp singlet around 3.7-3.8 ppm.

-

¹³C NMR: The carbon NMR will show six distinct signals. The carbonyl carbon of the ester is the most deshielded, appearing around 160-165 ppm. The four carbons of the pyrrole ring will have characteristic shifts in the aromatic region (approx. 110-130 ppm), and the methyl carbon will appear upfield (~51 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400–3250 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100–3000 | Medium |

| C-H Stretch (Aliphatic) | 3000–2850 | Medium |

| C=O Stretch (Ester) | ~1700 | Strong |

| C=C Stretch (Aromatic) | 1600–1400 | Medium-Weak |

| C-O Stretch (Ester) | 1300–1000 | Strong |

The strong carbonyl (C=O) absorption is one of the most diagnostic peaks in the spectrum.[8] The broad N-H stretch is also a key indicator of the pyrrole moiety.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (125). Key fragmentation pathways would likely involve the loss of the methoxy group (-•OCH₃, M-31) or the entire methyl carboxylate group (-•COOCH₃, M-59), which are characteristic fragmentation patterns for methyl esters.[9]

Chemical Reactivity and Synthetic Utility

Electrophilic Aromatic Substitution

Unsubstituted pyrrole is highly reactive towards electrophiles, with a strong preference for substitution at the C2 (α) position.[4][10][11] This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas attack at C3 yields an intermediate stabilized by only two.

The C3-ester group in this compound is deactivating, making electrophilic substitution more difficult than in pyrrole itself. It directs incoming electrophiles primarily to the C5 position, which is the most electron-rich α-position not adjacent to the deactivating group. Substitution at C2 is also possible but generally less favored.

Synthesis Protocol

Pyrrole-3-carboxylates can be synthesized through various methods, including modifications of the Hantzsch or Knorr pyrrole syntheses.[12] A robust and scalable method for a related derivative involves the reaction of an α,β-unsaturated ester with toluenesulfonylmethyl isocyanide (TosMIC).[3] This reaction, known as the Van Leusen reaction, is a powerful tool for constructing the pyrrole ring.

Exemplary Protocol: Van Leusen Synthesis of a Pyrrole-3-Carboxylate Derivative [3]

This protocol describes the synthesis of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate and serves as a validated workflow for this class of compounds.

-

Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Causality: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the TosMIC reagent, forming the reactive nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Initial Reaction: Add the α,β-unsaturated ester (in this case, methyl 4,4,4-trifluorobut-2-enoate, 1 equivalent) to the stirred suspension. Stir for 15 minutes at room temperature.

-

TosMIC Addition: Add toluenesulfonylmethyl isocyanide (TosMIC, 1 equivalent) to the reaction mixture.

-

Mechanism: The deprotonated TosMIC undergoes a Michael addition to the unsaturated ester, followed by an intramolecular cyclization and subsequent elimination of the toluenesulfinate leaving group to form the aromatic pyrrole ring.

-

-

Heating: Heat the reaction mixture to 50°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature and add ethyl acetate to dilute the mixture. Carefully quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure methyl pyrrole-3-carboxylate derivative.

-

Validation: The purity of the final product should be confirmed by NMR and MS analysis.

-

Conclusion and Future Outlook

This compound is more than a simple heterocycle; it is a finely tuned synthetic intermediate whose properties are dictated by a delicate interplay of aromaticity, substituent effects, and intermolecular forces. A deep understanding of its planar structure, the delocalized π-system, and the directing effects of the C3-ester group is paramount for its strategic deployment in the synthesis of novel therapeutics. As drug discovery continues to demand molecules with high specificity and optimized physicochemical properties, the insights provided in this guide will aid scientists in harnessing the full potential of this versatile chemical scaffold.

References

-

Suchetan, P. A., Sreenivasa, S., Palakshamurthy, B. S., et al. (2013). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1566. [Link]

-

Gilow, H. M., & Jones, G., II. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses Procedure. [Link]

-

Pearson Education. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily... Study Prep. [Link]

-

Ground and Excited State Properties of 3-Methyl-pyrrole-1-carboxylic acid: Spin-Flip Time Density Functional Theory (SF-TDDFT) Method. (2017). International Journal of Chemistry and Materials Research. [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. UCSC Chemistry. [Link]

-

Idhayadhulla, A., Nasser, A. J. A., & Kumar, R. S. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

Trilleras, J., et al. (2008). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. ResearchGate. [Link]

-

Baxendale, I. R., et al. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-methyl-1H-pyrrole-3-carboxylic acid. PubChem Compound Database. [Link]

-

Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Organic Chemistry Help. [Link]

-

Ground and Excited State Properties of 3-Methyl-pyrrole-1-carboxylic acid: Spin-Flip Time Density Functional Theory (SF-TDDFT) Method. (2017). ResearchGate. [Link]

-

Supporting Information for a scientific article. (n.d.). [Link]

-

Khan, M. A., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

-

Pyrrole reaction. (n.d.). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

IR Tables. (n.d.). CDN. [Link]

-

Crystallography Open Database. (n.d.). Search results. crystallography.net. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. UC Boulder Organic Chemistry. [Link]

-

Ahmad, S., et al. (2018). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. ResearchGate. [Link]

-

Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. (2022). Slideshare. [Link]

-

Crystallography Open Database. (n.d.). Search results. crystallography.net. [Link]

-

Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. [Link]

-

Pyrrole : Aromatic. (n.d.). SlidePlayer. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures. ccdc.cam.ac.uk. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Heterocyclic Chemistry. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H7NO2 | CID 12361759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 12. syrris.com [syrris.com]

An In-Depth Technical Guide to the Synthesis and Discovery of Methyl 1H-pyrrole-3-carboxylate

Foreword: The Unassuming Architect in a World of Complex Molecules

In the intricate landscape of medicinal chemistry and drug development, the pyrrole nucleus stands as a cornerstone scaffold.[1] Its five-membered aromatic ring is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] From the cholesterol-lowering blockbuster atorvastatin to potent anticancer agents, the humble pyrrole provides a versatile framework for molecular innovation. This guide delves into the synthesis and discovery of a pivotal building block within this chemical family: methyl 1H-pyrrole-3-carboxylate. While seemingly simple, this molecule offers a strategic entry point for the elaboration of complex pyrrole-containing structures, making a thorough understanding of its synthesis and properties indispensable for researchers in the field. This document aims to provide a comprehensive technical overview, grounded in established chemical principles and supported by practical, field-proven insights, to empower scientists in their pursuit of novel therapeutics.

Chapter 1: The Significance of the Pyrrole-3-carboxylate Scaffold

The strategic placement of a carboxylate group at the 3-position of the pyrrole ring renders this compound a particularly valuable intermediate. This functional handle allows for a diverse range of chemical transformations, including amidation, reduction to the corresponding alcohol, and participation in various coupling reactions. These subsequent modifications are central to the construction of more complex molecules with tailored biological activities. The pyrrole ring itself, being electron-rich, is amenable to electrophilic substitution, further expanding the possibilities for structural diversification. The inherent biological relevance of the pyrrole core, coupled with the synthetic versatility of the 3-carboxylate moiety, positions this compound as a key player in the synthesis of compounds targeting a wide spectrum of diseases, including but not limited to, cancer, infectious diseases, and inflammatory conditions.

Chapter 2: Key Synthetic Routes to this compound

The construction of the pyrrole ring has been a subject of extensive research, leading to the development of several named reactions. For the synthesis of this compound and its derivatives, two methodologies have proven to be particularly robust and widely adopted: the Paal-Knorr synthesis and the van Leusen reaction.

The Paal-Knorr Pyrrole Synthesis: A Classic Condensation Approach

First reported in 1884 by Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis is a cornerstone of pyrrole chemistry.[2] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to yield the corresponding pyrrole.[3][4]

Mechanism:

The mechanism of the Paal-Knorr pyrrole synthesis is generally accepted to proceed through the following key steps:

-

Hemiaminal Formation: The amine attacks one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.

-

Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group, leading to a cyclic intermediate.

-

Dehydration: A series of dehydration steps, often acid-catalyzed, results in the formation of the aromatic pyrrole ring.[3]

The rate-determining step is believed to be the initial cyclization of the hemiaminal.[4]

Diagram: Paal-Knorr Pyrrole Synthesis Mechanism

Caption: General mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: A Representative Paal-Knorr Synthesis

While a specific, detailed protocol for the direct Paal-Knorr synthesis of the unsubstituted this compound from a simple 1,4-dicarbonyl precursor is not readily found in recent literature, the following represents a general procedure that can be adapted. The challenge often lies in the synthesis of the appropriate 1,4-dicarbonyl starting material.

Objective: To synthesize a substituted methyl pyrrole-3-carboxylate via the Paal-Knorr reaction.

Materials:

-

A suitable 1,4-dicarbonyl compound (e.g., a derivative of succinaldehyde or a 1,4-ketoester).

-

Ammonia source (e.g., ammonium acetate, aqueous ammonia).

-

Solvent (e.g., acetic acid, ethanol, methanol).

-

Acid catalyst (optional, e.g., p-toluenesulfonic acid).

Procedure:

-

Dissolve the 1,4-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an excess of the ammonia source to the solution.

-

If required, add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl pyrrole-3-carboxylate derivative.

Note on Causality: The choice of solvent and acid catalyst can significantly impact the reaction rate and yield. Acetic acid can often serve as both the solvent and the catalyst.[3] The use of milder conditions, such as microwave irradiation, has been shown to accelerate the reaction.[2]

The Van Leusen Reaction: A Versatile [3+2] Cycloaddition

The van Leusen reaction, developed in the 1970s, offers a powerful and versatile alternative for the synthesis of pyrroles.[5] This method involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor, such as an α,β-unsaturated ester.[6][7]

Mechanism:

The reaction mechanism is understood to proceed as follows:

-

Deprotonation of TosMIC: In the presence of a strong base (e.g., sodium hydride, potassium tert-butoxide), the acidic α-proton of TosMIC is removed to generate a stabilized carbanion.

-

Michael Addition: The TosMIC anion acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the Michael acceptor.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the isocyanide carbon attacking the enolate.

-

Elimination of Tosyl Group: The final step involves the elimination of the tosyl group (a good leaving group) to afford the aromatic pyrrole ring.

Diagram: Van Leusen Pyrrole Synthesis Workflow

Caption: Workflow for the van Leusen synthesis of pyrroles.

Experimental Protocol: Synthesis of a Methyl Pyrrole-3-carboxylate Derivative via the Van Leusen Reaction

The following is a representative procedure for the synthesis of a substituted methyl pyrrole-3-carboxylate using the van Leusen approach.

Objective: To synthesize a methyl 4-(substituted)-1H-pyrrole-3-carboxylate.

Materials:

-

Tosylmethyl isocyanide (TosMIC).

-

A suitable methyl 2-alkenoate (Michael acceptor).

-

Strong base (e.g., Sodium Hydride).

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF).

-

Saturated aqueous ammonium chloride solution.

-

Ethyl acetate.

-

Brine.

-

Anhydrous sodium sulfate.

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the methyl 2-alkenoate in THF dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of TosMIC in THF to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for the specified time, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-(substituted)-1H-pyrrole-3-carboxylate.

Trustworthiness of the Protocol: This protocol is based on established procedures for the van Leusen reaction. The use of an inert atmosphere and anhydrous solvents is critical due to the moisture-sensitive nature of the strong base and the anionic intermediates. The quenching step with ammonium chloride should be performed with caution as it can be exothermic.

Chapter 3: Characterization and Physicochemical Properties

The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound.

| Technique | Observed Data |

| ¹H NMR | The proton NMR spectrum typically shows signals for the three pyrrole ring protons and the methyl ester protons. The chemical shifts and coupling patterns are characteristic of the substituted pyrrole ring. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the five carbons of the pyrrole ring and the methyl ester carbon. The carbonyl carbon of the ester typically appears in the downfield region. |

| IR Spectroscopy | The infrared spectrum will show a characteristic N-H stretching vibration for the pyrrole ring, C-H stretching for the aromatic and methyl groups, and a strong C=O stretching for the ester carbonyl. A C-O stretching band for the ester is also expected. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and the specific instrument used for analysis.

Physicochemical Properties

The following table lists some of the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [8] |

| Molecular Weight | 125.13 g/mol | [8] |

| CAS Number | 2703-17-5 | [8] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 85-89 °C |

Chapter 4: Applications in Drug Discovery and Development

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. Its ability to undergo further functionalization at the nitrogen, the ester, and the remaining positions on the pyrrole ring makes it an attractive building block for creating libraries of compounds for high-throughput screening. The pyrrole-3-carboxamide moiety, readily accessible from the methyl ester, is a common feature in many pharmacologically active compounds, including enzyme inhibitors and receptor modulators.

Logical Relationship: From Building Block to Bioactive Compound

Caption: The role of this compound in the drug discovery pipeline.

Conclusion: A Foundation for Future Innovation

This compound, while a relatively simple molecule, holds a significant position in the arsenal of the medicinal chemist. Its straightforward synthesis through classic and modern organic reactions, combined with its inherent versatility for further chemical modification, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of equipping researchers with the foundational knowledge necessary to leverage this important building block in their own research endeavors. As the demand for new and more effective drugs continues to grow, the strategic use of well-established and versatile intermediates like this compound will undoubtedly remain a key driver of innovation in the pharmaceutical sciences.

References

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

-

Supporting Information for "Palladium-Catalyzed Aerobic Oxidative Annulation of Enamides with Alkynes for the Synthesis of Substituted Pyrroles". (n.d.). Retrieved from [Link]

-

Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). HMDB. Retrieved from [Link]

-

1H-Pyrrole, 3-methyl- (CAS 616-43-3). (n.d.). NIST WebBook. Retrieved from [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Van Leusen Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Paal–Knorr synthesis of pyrroles. (2018). Taylor & Francis Online. Retrieved from [Link]

-

Methyl-3-pyrroline-1-carboxylate 13C NMR. (n.d.). SpectraBase. Retrieved from [Link]

-

1-methyl-1H-pyrrole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2020). MDPI. Retrieved from [Link]

-

Figure S6. 13 C-NMR spectrum of methyl... (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]

-

Van Leusen reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

1-methyl-1h-pyrrole-3-carboxylic acid (C6H7NO2). (n.d.). PubChemLite. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (n.d.). Syrris. Retrieved from [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C6H7NO2 | CID 12361759 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Methyl 1H-pyrrole-3-carboxylate (CAS 2703-17-5): Synthesis, Reactivity, and Applications

Introduction: The Understated Importance of a Pyrrole Building Block

In the landscape of heterocyclic chemistry, the pyrrole nucleus stands as a cornerstone, forming the structural heart of vital biological molecules like heme, chlorophyll, and numerous pharmaceuticals.[1][2][3] Among the vast array of pyrrole derivatives, Methyl 1H-pyrrole-3-carboxylate (CAS 2703-17-5) emerges not as a final product of renown, but as a pivotal intermediate—a versatile and strategically vital scaffold for constructing molecular complexity. Its unique electronic and structural features make it an indispensable tool for medicinal chemists and materials scientists. The synthesis of pyrrole-3-carboxylic acid amides, for instance, is a significant area of interest as this substructure is central to highly successful drugs like Atorvastatin and Sunitinib.[4]

This guide provides an in-depth technical exploration of this compound, moving beyond simple data recitation. We will delve into the causality behind its synthesis and reactions, provide field-tested experimental protocols, and contextualize its utility within modern drug discovery and materials science, offering researchers and development professionals a comprehensive resource.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed through a combination of its physical properties and spectroscopic data.

Core Chemical Properties

A summary of the compound's fundamental properties is presented below. This data is essential for reaction planning, dosage calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 2703-17-5 | [5][6] |

| Molecular Formula | C₆H₇NO₂ | [6] |

| Molecular Weight | 125.13 g/mol | [6] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 85-89 °C | [5][7] |

| Boiling Point | ~284 °C | [5] |

| Solubility | Slightly soluble in water | [5] |

| SMILES | COC(=O)c1cc[nH]c1 | |

| InChIKey | WLBNVSIQCFHAQB-UHFFFAOYSA-N | [5] |

Spectroscopic Signature

The following is an interpretive guide to the expected spectroscopic data for verifying the structure of this compound.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum would characteristically display:

-

A broad singlet for the N-H proton (δ ~8.0-9.0 ppm), which can exchange with D₂O.

-

Three distinct signals in the aromatic region (δ ~6.0-7.5 ppm) corresponding to the protons on the pyrrole ring. The C2-H and C5-H protons will appear as multiplets (likely triplets or doublets of doublets) due to coupling with each other and the C4-H proton. The C4-H proton will also appear as a multiplet.

-

A sharp singlet at approximately δ 3.8 ppm, integrating to three protons, representing the methyl group of the ester.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals:

-

A signal for the ester carbonyl carbon (C=O) in the δ 160-170 ppm range.

-

Four signals for the sp²-hybridized carbons of the pyrrole ring (δ ~105-130 ppm).

-

A signal for the methoxy (-OCH₃) carbon around δ 51-52 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A prominent N-H stretching band will appear in the region of 3200-3400 cm⁻¹.

-

A strong, sharp absorption band for the C=O stretch of the ester group will be visible around 1680-1710 cm⁻¹.

-

C-H stretching from the aromatic ring and the methyl group will be observed around 2900-3100 cm⁻¹.

-

Synthesis and Key Reactions: A Practical Approach

The utility of this compound lies in its accessibility through straightforward synthesis and its reactivity as a precursor for more complex molecules.

Synthesis Methodology: Fischer Esterification

A common and efficient method for preparing this compound is the acid-catalyzed Fischer esterification of 1H-pyrrole-3-carboxylic acid with methanol.

Diagram 1: Synthesis of this compound

Caption: Workflow for Fischer esterification synthesis.

Expert Insight: The choice of a strong acid catalyst like HCl is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, shifting the equilibrium towards the product side according to Le Châtelier's principle.

Protocol 1: Synthesis via Fischer Esterification [5]

-

Preparation: Dissolve 1H-pyrrole-3-carboxylic acid (1.0 eq) in an excess of methanol (e.g., 10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalysis: Cool the solution to 0-5 °C using an ice bath. Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 6N HCl, 0.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Isolation: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel column chromatography.

Synthetic Utility: Electrophilic Aromatic Substitution

The pyrrole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. The ester group at the C3 position is an electron-withdrawing group, which deactivates the ring slightly but directs incoming electrophiles primarily to the C5 and C2 positions. A prime example is the regioselective bromination using N-bromosuccinimide (NBS).

Diagram 2: Bromination of this compound

Caption: Regioselective bromination at the C5 position.

Protocol 2: Synthesis of Methyl 5-bromo-1H-pyrrole-3-carboxylate [5]

-

Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reactivity and prevent side reactions.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (approx. 0.99 eq) to the cooled solution, followed by a few drops of pyridine.

-

Reaction: Transfer the reaction vessel to a freezer and maintain it at approximately -20 °C for several days (e.g., 3 days). The pyridine acts as a mild base to scavenge the HBr byproduct.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product into ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting residue by silica gel column chromatography (e.g., using a hexane-EtOAc gradient) to yield the pure brominated product.

Applications in Drug Discovery

This compound is a strategic starting material for synthesizing polysubstituted pyrroles, which are prevalent motifs in pharmacologically active compounds.[1][8] The functional handles—the N-H group for substitution, the ester for modification (e.g., amidation), and the activated ring for C-C bond formation—provide a triad of reactive sites for diversification.

-

Scaffold for Kinase Inhibitors: The pyrrole core is a common feature in many kinase inhibitors. The ability to functionalize the ring at various positions, starting from intermediates like this compound, allows for the precise positioning of pharmacophores that interact with the ATP-binding site of kinases.

-

Precursor to Bioactive Amides: The ester can be readily converted to a wide range of amides via aminolysis. Pyrrole-3-carboxamides are known to possess diverse biological activities, including antibacterial and anticancer properties.[4]

-

Building Block for Natural Product Synthesis: Many complex natural products contain a pyrrole ring.[3] This simple ester serves as a foundational building block for the step-wise construction of these intricate molecular architectures.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

-

GHS Hazard Classification:

-

Handling Precautions: [9][10][11]

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures: [9]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

-

-

Storage:

Conclusion

This compound, CAS 2703-17-5, is a quintessential example of a foundational building block in organic synthesis. Its straightforward preparation and predictable, versatile reactivity make it an invaluable precursor for creating a diverse library of substituted pyrroles. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthetic protocols, and chemical behavior is not merely academic—it is the key to unlocking new molecular designs and accelerating innovation.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12361759, this compound. Retrieved from [Link]

-

MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), m1778. Retrieved from [Link]

-

MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2024(1), m1790. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... [Image]. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of 5-methyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Retrieved from [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved from [Link]

-

(Supporting Information). (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M913. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrole‐3‐carboxaldehyde derivatives and SAR activity. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 1-Methyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Banjare, M. K., et al. (2007). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 72(11), 4248–4251. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. [Image]. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound CAS#: 2703-17-5 [m.chemicalbook.com]

- 6. This compound | C6H7NO2 | CID 12361759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 2703-17-5 | 4H23-1-7U | MDL MFCD00967074 | this compound | SynQuest Laboratories [synquestlabs.com]